1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone
Overview
Description
“1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone” is an organic compound with the molecular formula C8H6BrFO2. It has a molecular weight of 233.03 . This compound belongs to the class of phenols.
Synthesis Analysis
The synthesis of this compound can be achieved by the bromination of 2-hydroxy-4-fluorophenol . The yield of 1-(3-bromo-5-fluoro-2-hydroxyphenyl)ethanone was 46.0 kg (60%) .Molecular Structure Analysis
The InChI code of this compound is 1S/C8H6BrFO2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,1H3 .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 268.5±40.0 °C, and its density is predicted to be 1.667±0.06 g/cm3 . The pKa value is predicted to be 8.35±0.23 .Scientific Research Applications
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Organic Synthesis
- 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid, a compound similar to the one you mentioned, finds application as a valuable building block in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction.
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Molecular Structure and Spectral Analysis
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Direct Arylations of Heteroarenes
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Preparation of Other Compounds
- Compounds derived from bromoacetic acids, such as 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone and 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone, can be prepared by bromination of the corresponding hydroxyacetophenones . These compounds can serve as intermediates in the synthesis of other complex molecules .
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Biological Activities of Indole Derivatives
- Indole derivatives, which can potentially be synthesized from compounds like the one you mentioned, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
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Synthesis of Quinoline Derivatives
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Preparation by Diazotization
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Pd-Catalyzed Direct Arylations
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Preparation of Other Bromoacetic Acid Derivatives
Safety And Hazards
properties
IUPAC Name |
1-(3-bromo-5-fluoro-2-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4(11)6-2-5(10)3-7(9)8(6)12/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OONDYRNMURZSPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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